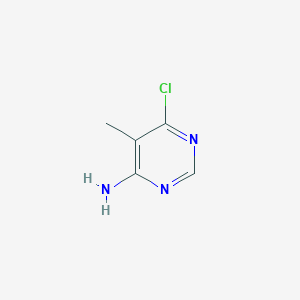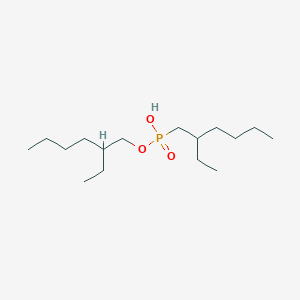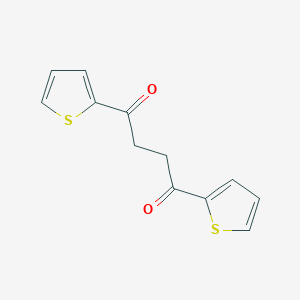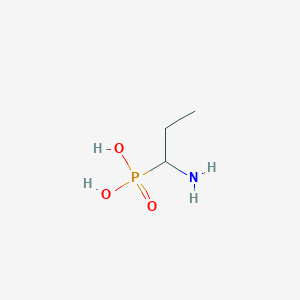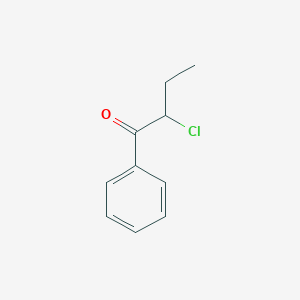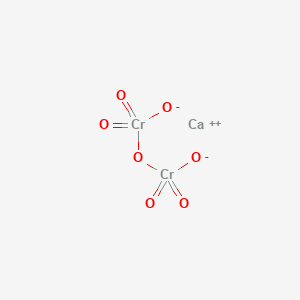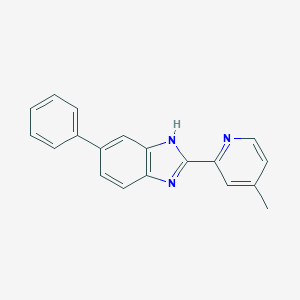
2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzimidazole derivatives, which have been widely studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Several studies have reported its effectiveness against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Wirkmechanismus
The exact mechanism of action of 2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole is not fully understood. However, several studies have suggested that it acts by inhibiting specific enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that plays a critical role in cancer treatment.
Biochemische Und Physiologische Effekte
2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a critical role in the development of inflammatory diseases. It has also been found to inhibit the activity of specific enzymes, such as COX-2 and MMP-9, which are involved in cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole in lab experiments is its relatively simple synthesis method. It can be easily prepared in large quantities, making it suitable for high-throughput screening assays. However, one of the limitations is its low solubility in water, which can make it challenging to use in certain experiments. It also has limited stability in solution, which can affect its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole. One of the areas of interest is its potential use as a cancer therapy. Further studies are needed to elucidate its exact mechanism of action and to determine its effectiveness in animal models. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to investigate its effectiveness in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize its synthesis method and to improve its solubility and stability in solution.
Synthesemethoden
The synthesis of 2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole involves the condensation of 4-methyl-2-nitroaniline and phenylglyoxylic acid in the presence of a catalyst. The resulting intermediate is then reduced and cyclized to yield the final product. This method has been reported in several research articles and has been found to be efficient and reproducible.
Eigenschaften
CAS-Nummer |
14040-57-4 |
|---|---|
Produktname |
2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole |
Molekularformel |
C19H15N3 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C19H15N3/c1-13-9-10-20-18(11-13)19-21-16-8-7-15(12-17(16)22-19)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22) |
InChI-Schlüssel |
IKCSSFIQCVJJGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C2=NC3=C(N2)C=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC3=C(N2)C=C(C=C3)C4=CC=CC=C4 |
Synonyme |
2-(4-Methyl-2-pyridyl)-5-phenyl-1H-benzimidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



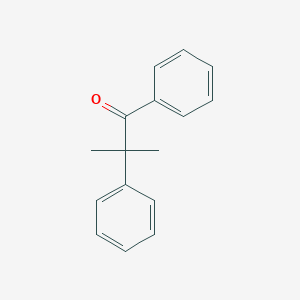
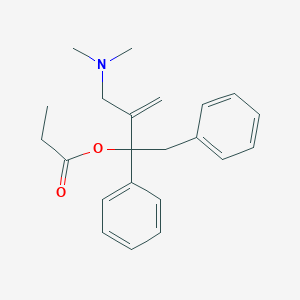
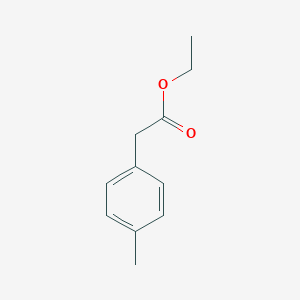
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)


